molecular formula C12H13ClF3N5O2S B1413232 (E/Z)-methyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-nitropiperazine-1-carbimidothioate CAS No. 1823194-80-4

(E/Z)-methyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-nitropiperazine-1-carbimidothioate

Cat. No. B1413232
CAS RN: 1823194-80-4
M. Wt: 383.78 g/mol
InChI Key: AKCZFHGZLFLTDU-UHFFFAOYSA-N
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Description

(E/Z)-methyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-nitropiperazine-1-carbimidothioate is a useful research compound. Its molecular formula is C12H13ClF3N5O2S and its molecular weight is 383.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Nitromethylene Compounds

Researchers Zhang, Tomizawa, and Casida (2004) synthesized 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene and -tetrahydrofuran to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction. These compounds were synthesized using alpha-nitro ketone intermediates, showcasing the relevance of similar chemical structures in biological receptor studies (Zhang, Tomizawa, & Casida, 2004).

Antidepressant and Nootropic Agent Synthesis

Thomas et al. (2016) detailed the synthesis of compounds including N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides, demonstrating their antidepressant and nootropic activities in mice. This highlights the potential use of similar chemical structures in the development of central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Synthesis of Dithiazoles

Jeon and Kim (1999) synthesized a variety of 5-alkylidene-4-chloro-5H-1,2,3-dithiazoles, including reactions with compounds like ethyl nitroacetate. This study contributes to the understanding of reactions involving similar nitro-containing heterocyclic compounds (Jeon & Kim, 1999).

Preparation of Isoxazoles

Ruano, Fajardo, and Martín (2005) discussed the synthesis of methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate, a scaffold for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles. This research illustrates the application of complex pyridinyl compounds in creating new chemical entities (Ruano, Fajardo, & Martín, 2005).

Anti-anoxic Activity Studies

Kuno et al. (1993) synthesized novel 4-(3-nitrophenyl)pyridine and 4-(3-nitrophenyl)pyrimidine derivatives, testing them for anti-anoxic activity in mice. This underscores the importance of nitrophenylpyridine derivatives in pharmacological research (Kuno, Sakai, Ohkubo, & Takasugi, 1993).

Synthesis of Prazoles and Related Compounds

Gilbile, Bhavani, and Vyas (2017) described the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, a medication for gastroesophageal reflux disease. This demonstrates the application of pyridine derivatives in medicinal chemistry (Gilbile, Bhavani, & Vyas, 2017).

Inhibitors of Protoporphyrinogen Oxidase

Li et al. (2005) studied trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, analyzing their crystal structures. This research highlights the role of trifluoromethyl compounds in enzyme inhibition studies (Li et al., 2005).

Glycine Transporter Inhibitor Development

Yamamoto et al. (2016) identified a potent and orally available glycine transporter 1 (GlyT1) inhibitor, emphasizing the importance of trifluoromethylpyridinyl compounds in the development of CNS drugs (Yamamoto et al., 2016).

Anticonvulsant Properties of Pyrrolidine Derivatives

Obniska et al. (2005) synthesized and tested pyrrolidine-2,5-dione derivatives for anticonvulsant activity, indicating the relevance of pyrrolidine structures in anticonvulsant drug development (Obniska, Jurczyk, Zejc, Kamiński, Tatarczyńska, & Stachowicz, 2005).

properties

IUPAC Name

methyl 3-chloro-N-(4-nitropiperazin-1-yl)-5-(trifluoromethyl)pyridine-2-carboximidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3N5O2S/c1-24-11(18-19-2-4-20(5-3-19)21(22)23)10-9(13)6-8(7-17-10)12(14,15)16/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCZFHGZLFLTDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NN1CCN(CC1)[N+](=O)[O-])C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E/Z)-methyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-nitropiperazine-1-carbimidothioate
Reactant of Route 2
(E/Z)-methyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-nitropiperazine-1-carbimidothioate
Reactant of Route 3
Reactant of Route 3
(E/Z)-methyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-nitropiperazine-1-carbimidothioate
Reactant of Route 4
(E/Z)-methyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-nitropiperazine-1-carbimidothioate
Reactant of Route 5
(E/Z)-methyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-nitropiperazine-1-carbimidothioate
Reactant of Route 6
Reactant of Route 6
(E/Z)-methyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-nitropiperazine-1-carbimidothioate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.